An In-depth Technical Guide to 1-Nitro-3,3,4,4,4-pentafluoro-1-butene: Physicochemical Properties, Synthesis, and Reactivity Profile
An In-depth Technical Guide to 1-Nitro-3,3,4,4,4-pentafluoro-1-butene: Physicochemical Properties, Synthesis, and Reactivity Profile
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Fluorinated Nitroalkene
This technical guide delves into the physicochemical properties, potential synthetic pathways, and anticipated reactivity of 1-Nitro-3,3,4,4,4-pentafluoro-1-butene. It is imperative to state at the outset that this compound is not extensively documented in commercially available databases or the peer-reviewed scientific literature. As such, this guide has been constructed through a combination of data on the parent compound, 3,3,4,4,4-pentafluoro-1-butene, and established principles of organic chemistry to predict the characteristics of the title compound. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel nitrofluoroalkenes.
Molecular Structure and Key Identifiers
1-Nitro-3,3,4,4,4-pentafluoro-1-butene is a derivative of 1-butene, featuring a nitro group at the C1 position and a pentafluoroethyl group at the C3 position. The presence of both a highly electronegative nitro group and a perfluoroalkyl substituent is expected to impart unique electronic and chemical properties to the molecule.
Table 1: Molecular Identifiers for 1-Nitro-3,3,4,4,4-pentafluoro-1-butene and its Parent Compound.
| Identifier | 1-Nitro-3,3,4,4,4-pentafluoro-1-butene (Predicted) | 3,3,4,4,4-Pentafluorobut-1-ene (Experimental) |
| Molecular Formula | C4H2F5NO2 | C4H3F5[1][2] |
| Molecular Weight | 191.06 g/mol | 146.06 g/mol [1][2] |
| IUPAC Name | 1-Nitro-3,3,4,4,4-pentafluoro-1-butene | 3,3,4,4,4-pentafluorobut-1-ene[3] |
| CAS Number | Not Assigned | 374-27-6[1][2][3][4] |
| SMILES | O=/C=C/C(F)(F)C(F)(F)F | C=CC(F)(F)C(F)(F)F[2] |
| InChI | InChI=1S/C4H2F5NO2/c5-3(6,4(7,8)9)1-2-10(11)12/h1-2H | InChI=1S/C4H3F5/c1-2-3(5,6)4(7,8)9/h2H,1H2[2][3] |
Predicted Physicochemical Properties
The introduction of a nitro group onto the 3,3,4,4,4-pentafluorobut-1-ene backbone is anticipated to significantly alter its physicochemical properties. The following table provides a comparative summary of the predicted properties for the title compound against the known properties of its precursor. These predictions are based on the expected influence of the nitro group, which generally increases polarity, boiling point, and density.
Table 2: Comparison of Predicted and Experimental Physicochemical Properties.
| Property | 1-Nitro-3,3,4,4,4-pentafluoro-1-butene (Predicted) | 3,3,4,4,4-Pentafluorobut-1-ene (Experimental) |
| Boiling Point | 60-80 °C at 760 mmHg | -15.0 ± 8.0 °C at 760 mmHg[4] |
| Density | 1.4 - 1.5 g/cm³ | 1.2 ± 0.1 g/cm³[4] |
| Flash Point | Not readily flammable | -38.1 ± 5.3 °C[4] |
| Vapor Pressure | Lower than precursor | 2986.1 ± 0.0 mmHg at 25°C[4] |
| LogP | 1.5 - 2.0 | 2.23[4] |
| Refractive Index | ~1.35 | 1.288[4] |
Proposed Synthetic Pathway: Nitration of 3,3,4,4,4-Pentafluorobut-1-ene
The synthesis of 1-Nitro-3,3,4,4,4-pentafluoro-1-butene has not been explicitly described in the literature. However, a plausible synthetic route would involve the direct nitration of 3,3,4,4,4-pentafluorobut-1-ene. A common method for the nitration of alkenes is the use of a nitrating agent such as acetyl nitrate, generated in situ from nitric acid and acetic anhydride.
Experimental Protocol: A Hypothetical Approach
Reaction: Nitration of 3,3,4,4,4-Pentafluorobut-1-ene
Reagents:
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3,3,4,4,4-Pentafluorobut-1-ene
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Fuming Nitric Acid (90%)
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Acetic Anhydride
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Dichloromethane (anhydrous)
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Sodium Bicarbonate solution (saturated)
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Magnesium Sulfate (anhydrous)
Procedure:
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Preparation of Acetyl Nitrate: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool acetic anhydride to 0-5 °C in an ice-salt bath.
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Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 10 °C.
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Stir the resulting solution for 30 minutes at 0-5 °C to ensure the complete formation of acetyl nitrate.
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Nitration Reaction: Dissolve 3,3,4,4,4-pentafluorobut-1-ene in anhydrous dichloromethane and cool the solution to -10 °C.
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Add the freshly prepared acetyl nitrate solution dropwise to the alkene solution, maintaining the temperature below -5 °C.
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After the addition is complete, allow the reaction mixture to stir at -10 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Nitro-3,3,4,4,4-pentafluoro-1-butene.
Caption: Proposed workflow for the synthesis of 1-Nitro-3,3,4,4,4-pentafluoro-1-butene.
Anticipated Reactivity and Mechanistic Insights
The reactivity of 1-Nitro-3,3,4,4,4-pentafluoro-1-butene is expected to be dominated by the strong electron-withdrawing nature of both the nitro group and the pentafluoroethyl group. This electronic profile renders the double bond highly electrophilic.
Michael Addition Reactions
The primary mode of reactivity is anticipated to be Michael (conjugate) addition. The β-carbon of the nitroalkene is highly susceptible to attack by a wide range of nucleophiles.
Caption: Expected Michael addition reactivity of the target compound.
The pentafluoroethyl group will further enhance the electrophilicity of the β-carbon through a strong inductive effect (-I). This makes 1-Nitro-3,3,4,4,4-pentafluoro-1-butene a potentially potent Michael acceptor for the formation of C-C, C-N, C-O, and C-S bonds. Such reactivity is valuable in the synthesis of complex organic molecules and pharmaceutical intermediates.[5]
Spectroscopic Characterization (Predicted)
While no experimental spectra are available, the following are predictions for the key spectroscopic features of 1-Nitro-3,3,4,4,4-pentafluoro-1-butene:
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¹H NMR: The spectrum would likely show complex multiplets for the two vinylic protons, significantly downfield due to the deshielding effects of the nitro and pentafluoroethyl groups.
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¹³C NMR: The two olefinic carbons would appear at distinct chemical shifts, with the β-carbon being more deshielded. The carbons of the pentafluoroethyl group would also be visible.
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¹⁹F NMR: The spectrum would show signals corresponding to the CF₃ and CF₂ groups, with characteristic splitting patterns.
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IR Spectroscopy: Strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively). A C=C stretching vibration would also be present.
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Mass Spectrometry: The molecular ion peak would be observed at m/z = 191.06. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the C-C bonds.
Safety and Handling Considerations
Given the lack of specific safety data, it is prudent to handle 1-Nitro-3,3,4,4,4-pentafluoro-1-butene with the precautions typically taken for nitroalkenes and fluorinated compounds. Nitroalkenes can be toxic and are often potent lachrymators. Fluorinated organic compounds can also have unique toxicological profiles.
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
Conclusion and Future Outlook
1-Nitro-3,3,4,4,4-pentafluoro-1-butene represents a potentially valuable, yet underexplored, building block in organic synthesis. The combination of a nitroalkene and a pentafluoroethyl group is expected to result in a highly reactive and versatile Michael acceptor. The predictions and proposed synthetic methodologies presented in this guide are intended to provide a solid foundation for researchers to begin exploring the chemistry of this and related compounds. Experimental validation of these predictions will be crucial for unlocking the full potential of this novel fluorinated nitroalkene in areas such as medicinal chemistry and materials science.
References
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PubChem. (n.d.). 3,3,4,4,4-Pentafluorobut-1-ene. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, December 4). 1-Butene, 3,3,4,4,4-pentafluoro-. Substance Details - SRS. Retrieved February 23, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Butene (CAS 106-98-9). Retrieved February 23, 2026, from [Link]
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precisionFDA. (n.d.). 3,3,4,4,4-PENTAFLUORO-1-BUTENE. Retrieved February 23, 2026, from [Link]
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Chemsrc. (2025, August 25). 3,3,4,4,4-Pentafluoro-1-butene | CAS#:374-27-6. Retrieved February 23, 2026, from [Link]
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MDPI. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Retrieved February 23, 2026, from [Link]
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NIST. (n.d.). 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). 1,1,3,3,4,4,4-Heptafluoro-1-butene. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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ITRC. (2022). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved February 23, 2026, from [Link]
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ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved February 23, 2026, from [Link]
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